molecular formula C11H11F3O B1428159 3-[2-(Trifluoromethyl)phenyl]butan-2-one CAS No. 21906-06-9

3-[2-(Trifluoromethyl)phenyl]butan-2-one

Cat. No. B1428159
CAS RN: 21906-06-9
M. Wt: 216.2 g/mol
InChI Key: MZQVZEZHIUGXRH-UHFFFAOYSA-N
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Description

“3-[2-(Trifluoromethyl)phenyl]butan-2-one” is a chemical compound with the CAS Number: 21906-06-9 . It has a molecular weight of 216.2 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-2-butanone .


Molecular Structure Analysis

The InChI code for “3-[2-(Trifluoromethyl)phenyl]butan-2-one” is 1S/C11H11F3O/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-7H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-[2-(Trifluoromethyl)phenyl]butan-2-one” is a liquid at room temperature . The storage temperature for this compound is -10 degrees Celsius .

Scientific Research Applications

  • Synthesis and Mechanisms
    3-[2-(Trifluoromethyl)phenyl]butan-2-one is used in the trifluoromethylation of α,β-unsaturated ketones. This process involves mechanisms that are facilitated by rhodium catalysts and dimethyl zinc, highlighting its role in organic synthesis and waste disposal applications (Sato, Omote, Ando & Kumadaki, 2006).

  • Electrochemical Applications
    The compound has been studied for its electrochemical properties, such as in the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode, demonstrating its potential in fine chemical synthesis and as part of electrochemical processes (Bryan & Grimshaw, 1997).

  • Photophysical Properties
    Research on the photophysical properties of complexes like Eu3+:bfa (1,1,1,-trifluoro-4-phenyl butane-2,4-dione) has been conducted, indicating applications in luminescent materials and spectroscopy (Serra et al., 1998).

  • Coordination Chemistry
    The compound's derivatives have been used in the formation of one-dimensional corrugated tape AgI coordination polymers. These polymers have applications in crystal growth and design due to their unique structural properties and luminescence in the visible light region (K. A. and Morsali, 2007).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQVZEZHIUGXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenyl]butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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